molecular formula C17H14O5 B13143262 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione CAS No. 82868-99-3

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione

Cat. No.: B13143262
CAS No.: 82868-99-3
M. Wt: 298.29 g/mol
InChI Key: LPMLREFNXDLTSN-UHFFFAOYSA-N
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Description

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of naturally occurring compounds known for their diverse biological activities. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones, and is modified with hydroxy, methoxy, and methyl groups. These modifications can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific functional group arrangement, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-8-7-10-13(17(22-3)16(8)21-2)15(20)12-9(14(10)19)5-4-6-11(12)18/h4-7,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMLREFNXDLTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415754
Record name 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82868-99-3
Record name 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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